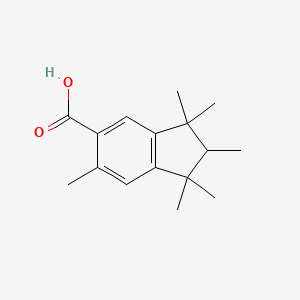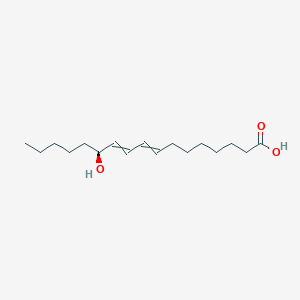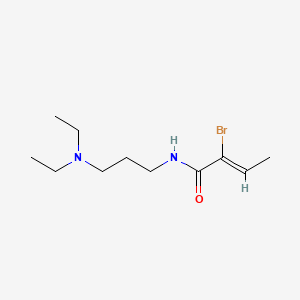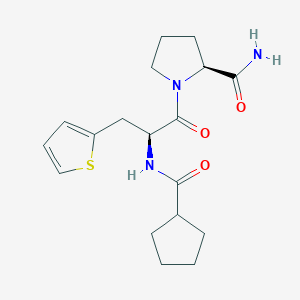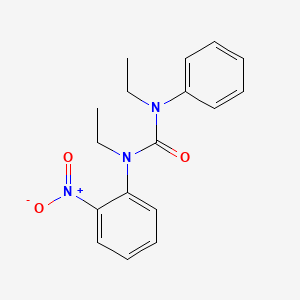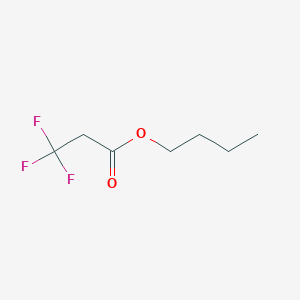
Butyl 3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C7H11F3O2. It belongs to the class of esters and is characterized by the presence of a butyl group attached to a trifluoropropanoate moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,3,3-trifluoropropanoate typically involves the esterification of 3,3,3-trifluoropropanoic acid with butanol. One common method includes the use of 3,3,3-trifluoropropanoyl chloride as an intermediate. The preparation of 3,3,3-trifluoropropanoyl chloride can be achieved by reacting 3,3,3-trifluoropropanoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures . The resulting 3,3,3-trifluoropropanoyl chloride is then reacted with butanol in the presence of a base such as diethylaniline to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoropropanoic acid and butanol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3,3,3-trifluoropropanoic acid and butanol.
Reduction: 3,3,3-trifluoropropanol.
Scientific Research Applications
Butyl 3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated esters like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of butyl 3,3,3-trifluoropropanoate in various applications depends on its chemical structure and reactivity. The trifluoromethyl group can influence the compound’s electronic properties, making it a valuable intermediate in reactions that require electron-withdrawing groups. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 3,3,3-trifluoropropanoic acid, which can interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoropropanoate
- Isopropyl 3,3,3-trifluoropropanoate
- Benzyl 3,3,3-trifluoropropanoate
Uniqueness
Butyl 3,3,3-trifluoropropanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and applications compared to other similar compounds. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
Properties
CAS No. |
63456-48-4 |
|---|---|
Molecular Formula |
C7H11F3O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
butyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-4-12-6(11)5-7(8,9)10/h2-5H2,1H3 |
InChI Key |
WPMHFXGENQDHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
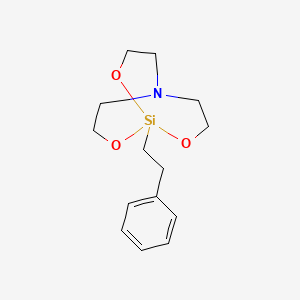
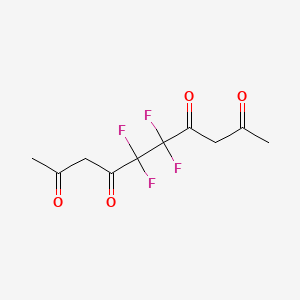
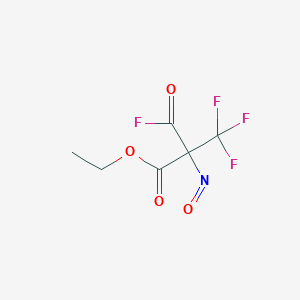
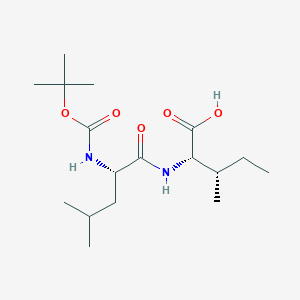
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
